2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide

Structural isomerism Target selectivity Chemical procurement QC

Procure the authentic quinolin-5-yl regioisomer (CAS 1251579-01-7) to ensure target engagement fidelity in NADPH oxidase studies. This C20H18N4O2 compound is structurally distinct from the isobaric HDAC1/2 inhibitor BRD2492 and the Nox1/Nox4 inhibitor GK-136901—incorrect isomer selection invalidates SAR and chemoproteomic conclusions. Annotated as a NOX inhibitor, it serves as an essential isomer control for probe selectivity profiling. Available as a custom-certified reference standard (CRM) with metrological traceability. Confirm regioisomeric identity by NMR/LC-MS upon receipt. Request a quotation for bulk or custom synthesis.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 1251579-01-7
Cat. No. B2983079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide
CAS1251579-01-7
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2C=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25)
InChIKeyGXRFSWDKJMNKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide (CAS 1251579-01-7): Structural Identity and Procurement Profile for NADPH Oxidase Research


2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide (CAS 1251579-01-7) is a synthetic small molecule with molecular formula C20H18N4O2 and molecular weight 346.39 g/mol . It is classified as a quinoline-acetamide derivative containing a 2-oxo-3-phenylimidazolidin-1-yl moiety linked via an acetamide bridge to a quinolin-5-yl group. This compound has been annotated by at least one commercial reference-standard supplier as an inhibitor of NADPH oxidase (NOX), an enzyme family responsible for regulated cellular reactive oxygen species (ROS) production and implicated in inflammatory disease pathology . Notably, C20H18N4O2 is not unique to this compound: two other compounds—BRD2492 (CAS 1821669-43-5), a potent HDAC1/HDAC2 dual inhibitor, and GK-136901 (CAS 1062624-71-8), a Nox1/Nox4 dual inhibitor—share the identical molecular formula but possess distinct connectivity and biological target profiles [1].

Why 2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide Cannot Be Replaced by C20H18N4O2 Isomers or Generic Quinoline-Acetamide Analogs


Three distinct compounds share the molecular formula C20H18N4O2 yet target entirely different enzyme families: BRD2492 inhibits HDAC1/2 at low nanomolar concentrations, GK-136901 inhibits Nox1/Nox4 NADPH oxidases, and the target compound is annotated as a NADPH oxidase inhibitor with a distinct regiochemistry . The position of the acetamide linkage on the quinoline ring—specifically at the 5-position—is a critical determinant of target engagement that cannot be assumed to be interchangeable with other quinoline-substitution patterns . In the broader class of quinoline-acetamide derivatives, substitution at different positions of the quinoline scaffold (e.g., quinolin-4-yl vs. quinolin-5-yl) has been shown to alter biological activity profiles dramatically, a principle well-established in medicinal chemistry SAR studies [1]. Furthermore, the 2-oxo-3-phenylimidazolidin-1-yl pharmacophore distinguishes this compound from simpler quinoline-acetamides lacking the imidazolidinone ring, which may confer differential hydrogen-bonding capacity and conformational constraint. Without quantitative head-to-head data, procurement decisions must rely on the structural uniqueness of this specific regioisomer for experiments where quinoline-5-yl linkage and the imidazolidinone moiety are hypothesized to be essential .

2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide: Quantified Differentiation Evidence Against Closest Comparators


Structural-Identity Isomerism: Target Compound Versus C20H18N4O2 Molecular-Formula Matches BRD2492 and GK-136901

The target compound (CAS 1251579-01-7) is a structural-identity isomer—i.e., a constitutional isomer—of at least two other commercially available C20H18N4O2 compounds with established biological activities: BRD2492 (HDAC1/2 inhibitor, IC50 13.2/77.2 nM) and GK-136901 (Nox1/Nox4 inhibitor, Ki 160/165 nM) . All three share identical molecular weight (346.38–346.39 Da) and elemental composition but differ in atom connectivity: the target compound features a 2-oxo-3-phenylimidazolidin-1-yl-acetamide linked to quinolin-5-yl, whereas BRD2492 and GK-136901 possess different scaffold architectures . This isomerism means these compounds cannot substitute for one another in biological assays without altering the target profile, a risk documented in the broader NOX inhibitor field where structurally related compounds display divergent isoform selectivity [1].

Structural isomerism Target selectivity Chemical procurement QC

Quinoline Regiochemistry: Quinolin-5-yl Versus Quinolin-4-yl Substitution Patterns in Acetamide-Linked Inhibitors

The target compound bears its acetamide linkage at the quinolin-5-yl position, distinguishing it from the more commonly explored quinolin-4-yl and quinolin-6-yl substitution patterns in kinase and oxidase inhibitor literature [1]. Published SAR studies on related 2-oxo-3-phenylimidazolidine-1-carboxamide series demonstrate that the position of substitution on the quinoline ring is a critical determinant of kinase selectivity: quinolin-4-yloxy-linked derivatives preferentially target c-Met and VEGFR2 tyrosine kinases, with IC50 values in the nanomolar range for optimized analogs, whereas alternative substitution patterns yield different selectivity profiles [1]. A recent 2024 study on quinoline(quinolinone) derivatives as NOX inhibitors further supports that specific quinoline regioisomers exhibit differential NOX-inhibitory potency, though the quinolin-5-yl acetamide connectivity explored in the target compound has not been systematically benchmarked in that study [2].

Quinoline SAR Regioisomerism Target engagement

Imidazolidinone Pharmacophore: 2-Oxo-3-phenylimidazolidin-1-yl Moiety Versus Alternative Heterocyclic Replacements

The 2-oxo-3-phenylimidazolidin-1-yl moiety in the target compound provides a specific hydrogen-bonding pharmacophore that distinguishes it from analogs bearing alternative heterocycles at the same position. The cyclic urea (imidazolidin-2-one) presents both a hydrogen-bond-accepting carbonyl and a hydrogen-bond-donating NH (when N3 substitution permits), offering a dual H-bond pharmacophore not present in compounds where this moiety is replaced by, for example, a simple acetamide, a morpholine, or a piperazine ring [1]. In the broader class of imidazolidinone-containing bioactive molecules, this pharmacophore has been exploited in c-Met/VEGFR2 inhibitors and in other target classes, where the imidazolidinone ring contributes to both potency and selectivity through specific polar interactions with residues in the target binding site [1]. Without direct comparative enzymatic data for the target compound, the contribution of this moiety to NADPH oxidase inhibition remains inferred from the general SAR of the chemotype rather than empirically quantified.

Pharmacophore analysis Heterocyclic SAR Hydrogen-bond donor/acceptor

Purity Specification and Physical Form: Available Quality Metrics Versus Competing C20H18N4O2 Isomers

The target compound is supplied as a white to off-white solid with typical purity specification of 95%, as indicated by vendor technical information . This purity level is comparable to the specifications reported for the isomeric compound BRD2492 (typically ≥98% by HPLC from major suppliers) [1]. However, the target compound is additionally listed in the catalog of Labmix24, a supplier holding ISO 9001, ISO 17025, and ISO Guide 34 certifications for certified reference materials (CRMs), suggesting that customized certified reference standard production at higher purity and with full metrological traceability may be available upon request . This certification pathway is not commonly advertised for BRD2492 or GK-136901, which are typically distributed as research-grade biochemicals rather than as ISO-certified reference materials.

Chemical purity Reference standard Procurement specification

Recommended Procurement and Application Scenarios for 2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide Based on Verifiable Evidence


NADPH Oxidase Inhibitor Screening in Inflammatory Disease Models

Based on the annotation as an NADPH oxidase inhibitor , the compound is most appropriately procured for primary screening in cellular models of ROS-driven inflammatory pathology (e.g., macrophage activation assays, neutrophil oxidative burst, or diabetic nephropathy models). Users should note that no quantitative IC50 or isoform-selectivity data are publicly available; therefore, the compound is suited for exploratory or comparator-benchmarking studies where its activity can be directly measured alongside established NOX inhibitors such as GK-136901 (Nox1/Nox4, Ki ~160 nM) [1] or VAS3947. The quinolin-5-yl regiospecificity distinguishes it from the quinolin-4-yl chemotype, which is biased toward kinase inhibition (c-Met/VEGFR2) and should be avoided for oxidase-target studies [2].

Structural Isomer Control in C20H18N4O2 Chemical Biology Studies

For chemoproteomics or target-engagement studies where C20H18N4O2 compounds are used as chemical probes, this compound serves as an essential structural isomer control to distinguish NADPH-oxidase-mediated effects from HDAC1/2-mediated effects (BRD2492) or Nox1/Nox4-specific effects (GK-136901) [1]. The identical molecular formula across these three isomers creates a risk of mistaken identity in procurement and inventory management; users must verify CAS number identity (1251579-01-7) and confirm the quinolin-5-yl connectivity by NMR or LC-MS upon receipt to prevent cross-contamination or mislabeling errors [2].

Analytical Reference Standard for Quinoline-Acetamide Drug Metabolite Identification

Given the supplier's ISO 17025 and ISO Guide 34 CRM accreditation , the compound can be procured as a custom-certified reference standard for LC-MS/MS method development, impurity profiling, or metabolite identification in pharmaceutical development programs involving quinoline-acetamide scaffolds. The imidazolidinone-to-quinoline connectivity provides a characteristic fragmentation pattern in mass spectrometry that can serve as a diagnostic marker for this chemotype class. The CRM pathway offers metrological traceability that is not readily available for the isomeric compounds BRD2492 or GK-136901 .

MedChem SAR Exploration of Quinoline-5-yl Acetamide Space Against NADPH Oxidase Targets

In structure-activity relationship (SAR) campaigns aimed at developing selective NADPH oxidase inhibitors, the compound occupies a specific and underexplored position in chemical space defined by the quinoline-5-yl-acetamide-imidazolidinone architecture . Recent 2024 literature confirms that quinoline derivatives are an active area of NOX inhibitor development, with multiple chemotypes under evaluation [1]. This compound can serve as a starting scaffold or reference point for systematic variation of the imidazolidinone N3-substituent and the quinoline substitution pattern, enabling the exploration of selectivity determinants against specific NOX isoforms. Procurement of the authentic compound ensures that SAR correlations are built on the correct regioisomer rather than on a misidentified analog.

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